Cas no 86869-14-9 (5-hydroxypyridine-2-carbonitrile)

5-Hydroxypyridine-2-carbonitrile is a heterocyclic organic compound featuring both hydroxyl and nitrile functional groups on a pyridine backbone. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. The hydroxyl group enhances solubility and reactivity, enabling facile derivatization, while the nitrile moiety offers a handle for further functionalization via hydrolysis or nucleophilic addition. Its balanced electronic properties make it valuable for constructing complex molecular architectures. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its utility in research and industrial processes requiring precise heterocyclic frameworks.
5-hydroxypyridine-2-carbonitrile structure
86869-14-9 structure
Product name:5-hydroxypyridine-2-carbonitrile
CAS No:86869-14-9
MF:C6H4N2O
MW:120.10876083374
MDL:MFCD07368197
CID:61033
PubChem ID:21413773

5-hydroxypyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-5-hydroxypyridine
    • 5-Hydroxypyridine-2-carbonitrile
    • C6H4N2O
    • 6-Cyano-3-pyridinol
    • 5-Hydroxy-2-pyridinecarbonitrile (ACI)
    • 3-Hydroxy-6-cyanopyridine
    • 5-Hydroxypicolinonitrile
    • STL556394
    • 86869-14-9
    • J-517620
    • MFCD07368197
    • 5-hydroxypyridin-2-carbonitrile
    • DB-005238
    • SY031846
    • PS-5098
    • DTXSID60613397
    • AKOS005257956
    • CS-W005464
    • YUEKWNYGXNDQRO-UHFFFAOYSA-N
    • BBL102591
    • AC-1887
    • 2-cyano-5-pyridinol
    • 5-hydroxy-2-cyanopyridine
    • SCHEMBL312264
    • 2-Pyridinecarbonitrile, 5-hydroxy-
    • PB12442
    • 2-cyano-5-hydroxy pyridine
    • 5-hydroxypyridine-2-carbonitrile
    • MDL: MFCD07368197
    • Inchi: 1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H
    • InChI Key: YUEKWNYGXNDQRO-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(O)=CN=1

Computed Properties

  • Exact Mass: 120.03200
  • Monoisotopic Mass: 120.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Surface Charge: 0
  • Topological Polar Surface Area: 56.9A^2
  • Tautomer Count: 3

Experimental Properties

  • Density: 1.33
  • Boiling Point: 429.2℃ at 760 mmHg
  • Flash Point: 213℃
  • Refractive Index: 1.595
  • PSA: 56.91000
  • LogP: 0.65888

5-hydroxypyridine-2-carbonitrile Security Information

5-hydroxypyridine-2-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-hydroxypyridine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM108798-1g
5-hydroxypyridine-2-carbonitrile
86869-14-9 98%
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011911-1G
5-hydroxypyridine-2-carbonitrile
86869-14-9 97%
1g
¥ 363.00 2023-04-13
eNovation Chemicals LLC
D382053-5g
5-hydroxypyridine-2-carbonitrile
86869-14-9 98%
5g
$538 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063060-1g
2-Cyano-5-hydroxypyridine
86869-14-9 98%
1g
¥438.00 2024-04-27
Chemenu
CM108798-25g
5-hydroxypyridine-2-carbonitrile
86869-14-9 98%
25g
$*** 2023-05-29
eNovation Chemicals LLC
D488314-25g
2-Cyano-5-hydroxypyridine
86869-14-9 97%
25g
$1600 2024-06-05
Fluorochem
208684-5g
2-Cyano-5-hydroxypyridine
86869-14-9 95%
5g
£210.00 2022-03-01
ChemScence
CS-W005464-5g
2-Cyano-5-hydroxypyridine
86869-14-9 97.91%
5g
$525.0 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177767-1g
5-hydroxypyridine-2-carbonitrile
86869-14-9 97%
1g
¥445.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JV720-200mg
5-hydroxypyridine-2-carbonitrile
86869-14-9 98%
200mg
337.0CNY 2021-08-04

5-hydroxypyridine-2-carbonitrile Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Water Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  [2,2′-Bipyridine]-5,5′-diamine ,  Carbon nitride (C3N4) (graphitic) Solvents: Dimethylformamide ,  Acetonitrile ;  20 min; 12 h, 25 °C
Reference
Visible light-catalytic hydroxylation of aryl halides with water to phenols by carbon nitride and nickel complex cooperative catalysis
Wang, Kaixuan; et al, Green Chemistry, 2020, 22(21), 7417-7423

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, 90 °C; 90 °C → rt
2.2 Reagents: Ammonia Solvents: Water
3.1 Reagents: Pyridinium chloride ;  6 h, 160 °C
Reference
1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators
Chekler, Eugene L. Piatnitski; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2462-2471

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Guanidine Solvents: Acetonitrile ;  70 °C
Reference
Parallel synthesis enablement of 2-pyridyl-5-cyano-pyrimidine-6-ones-a novel class of HIF-hydroxylase inhibitors
Chang, Shang-Poa; et al, Tetrahedron Letters, 2010, 51(6), 952-954

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2… (nickel complex) Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  20 min, rt; 24 h, 40 °C
Reference
Accelerated Direct Hydroxylation of Aryl Chlorides with Water to Phenols via the Proximity Effect in a Heterogeneous Metallaphotocatalyst
Wang, Kaixuan; et al, ACS Catalysis, 2022, 12(10), 6068-6080

Synthetic Routes 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, 90 °C; 90 °C → rt
1.2 Reagents: Ammonia Solvents: Water
2.1 Reagents: Pyridinium chloride ;  6 h, 160 °C
Reference
1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators
Chekler, Eugene L. Piatnitski; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2462-2471

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Pyridinium chloride ;  6 h, 160 °C
Reference
1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators
Chekler, Eugene L. Piatnitski; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2462-2471

5-hydroxypyridine-2-carbonitrile Raw materials

5-hydroxypyridine-2-carbonitrile Preparation Products

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Amadis Chemical Company Limited
(CAS:86869-14-9)5-hydroxypyridine-2-carbonitrile
A841860
Purity:99%/99%
Quantity:5g/25g
Price ($):187.0/647.0